p-Toluic acid-d3
CAS No.:
Cat. No.: VC16626641
Molecular Formula: C8H8O2
Molecular Weight: 139.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8O2 |
|---|---|
| Molecular Weight | 139.17 g/mol |
| IUPAC Name | 4-(trideuteriomethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |
| Standard InChI Key | LPNBBFKOUUSUDB-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)O |
Introduction
Structural and Chemical Properties of p-Toluic Acid-d3
Molecular Architecture
p-Toluic acid-d3 retains the core structure of p-toluic acid, comprising a benzoic acid moiety with a methyl group at the para position. The deuterium substitution occurs specifically at the methyl group (-CD₃), as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data . This modification minimally alters the compound’s physicochemical properties compared to its non-deuterated counterpart, ensuring compatibility with existing experimental protocols while providing distinct isotopic signatures for detection.
Table 1: Key Physicochemical Properties of p-Toluic Acid-d3
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅D₃O₂ |
| Molecular Weight | 327.23 g/mol |
| CAS Number | 19215-16-8 |
| Purity | >98% |
| Deuterium Substitution | Methyl group (-CD₃) |
Synthesis and Characterization
Synthetic Routes
Deuterated compounds like p-toluic acid-d3 are typically synthesized via acid-catalyzed exchange reactions or custom organic synthesis using deuterated precursors. In one approach, p-toluic acid undergoes hydrogen-deuterium exchange using deuterated sulfuric acid (D₂SO₄) or deuterium oxide (D₂O) under controlled conditions. Alternatively, direct synthesis from deuterated toluene derivatives via oxidation or carboxylation reactions offers higher isotopic purity . For example:
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Deuteration of p-Toluic Acid:
This method ensures selective deuteration at the methyl group while preserving the carboxylic acid functionality. -
Grignard Reaction with Deuterated Reagents:
Reacting deuterated methylmagnesium bromide (CD₃MgBr) with bromobenzene derivatives followed by carboxylation yields p-toluic acid-d3 with >99% isotopic incorporation .
Analytical Validation
Advanced spectroscopic and chromatographic techniques confirm the structure and purity of p-toluic acid-d3:
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NMR Spectroscopy: ¹H NMR spectra show the absence of protons at the methyl group (δ 2.3 ppm in non-deuterated p-toluic acid), replaced by a deuterium signal. ¹³C NMR corroborates the integrity of the aromatic ring and carboxylic group .
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Mass Spectrometry: High-resolution MS (HRMS) displays a molecular ion peak at m/z 327.23, consistent with the deuterated formula. Fragmentation patterns align with theoretical predictions, confirming isotopic purity .
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) resolves p-toluic acid-d3 from non-deuterated analogs, with a retention time shift of ~0.5 minutes due to increased hydrophobicity .
Applications in Pharmacological and Biochemical Research
Isotopic Labeling in Drug Metabolism Studies
The incorporation of deuterium in p-toluic acid-d3 enhances its utility as a stable isotope-labeled internal standard in quantitative bioanalysis. For instance, in pharmacokinetic studies, it enables precise quantification of p-toluic acid in biological matrices (e.g., plasma, urine) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This approach minimizes matrix effects and improves assay accuracy, particularly in tracing metabolic pathways involving aromatic acid derivatives.
| Condition | Stability Outcome |
|---|---|
| Ambient Light | Stable for 24 hours |
| 40°C, Dry Air | Stable for 7 days |
| Aqueous Solution | Gradual hydrolysis (>72 hours) |
Future Directions and Research Gaps
Despite its established utility, several areas warrant further investigation:
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Synthetic Optimization: Developing cost-effective deuteration methods to improve accessibility for large-scale studies.
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Expanded Pharmacological Applications: Exploring its role in deuterated prodrug design to enhance metabolic stability and bioavailability.
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Environmental Impact Studies: Assessing the ecological persistence of deuterated compounds in wastewater systems.
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